molecular formula C15H15NO2 B12654985 m-Toluamide, 2-(benzyloxy)- CAS No. 94252-07-0

m-Toluamide, 2-(benzyloxy)-

Cat. No.: B12654985
CAS No.: 94252-07-0
M. Wt: 241.28 g/mol
InChI Key: CFKVUZZZBUGOGB-UHFFFAOYSA-N
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Description

Contextualization of the m-Toluamide Scaffold in Organic Chemistry

The m-toluamide, or 3-methylbenzamide, scaffold is a significant structural motif in organic chemistry. chemicalbook.comnih.gov It is a derivative of benzoic acid, featuring both a methyl group and a carboxamide group attached to a benzene (B151609) ring in a meta-arrangement. The amide functional group itself is of immense interest in both organic synthesis and biochemistry due to its unique structural and electronic properties. researchgate.net Amides are generally characterized by a planar structure and a non-electrophilic carbonyl group due to resonance with the nitrogen lone pair. researchgate.net

The m-toluamide structure is a foundational component of more complex molecules. For instance, N,N-diethyl-m-toluamide (DEET) is one of the most widely recognized derivatives, known for its use as an insect repellent. acs.org Research into DEET and its analogues has provided insight into how substitutions on the toluamide ring affect molecular properties and biological interactions. nih.gov The synthesis of toluamide derivatives can be achieved through various methods, commonly involving the reaction of m-toluic acid or its derivatives with an appropriate amine. benthamdirect.comsld.cu For example, coupling agents like 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate the formation of the amide bond between m-toluic acid and an amine, a process that highlights the principles of activated carbonyl chemistry. benthamdirect.comsld.cu Furthermore, the application of lithiated toluamides in coupling reactions with nitriles demonstrates their utility as intermediates in the synthesis of complex heterocyclic structures like alkaloids. researchgate.net

Significance of Benzyloxy Moieties in Chemical Synthesis and Design

A moiety refers to a specific part of a molecule that is recognized in other molecules as well. wikipedia.org The benzyloxy group, a benzyl (B1604629) group attached via an oxygen atom, is a common moiety in organic synthesis and medicinal chemistry. wikipedia.org Its inclusion in a molecular structure can significantly influence the compound's properties and reactivity.

In chemical synthesis, the benzyloxy group is frequently employed as a protecting group for alcohols and phenols. Its relative stability to a wide range of reaction conditions, coupled with its straightforward removal by catalytic hydrogenation, makes it a valuable tool for multi-step syntheses. The synthesis of molecules containing a benzyloxy moiety often involves the reaction of a hydroxyl-containing compound with a benzyl halide in the presence of a base. acs.org

Beyond its role as a protecting group, the benzyloxy moiety is incorporated into molecular designs to modulate biological activity or physical properties. For example, its presence has been studied in the context of liquid crystals, where it can affect the mesomorphic (liquid crystalline) properties of molecules. mdpi.comnih.gov Research has shown that the terminal benzyloxy group can influence the self-assembly and phase behavior of rod-like molecules. mdpi.comnih.gov Furthermore, benzyloxy moieties are integral components of various pharmacologically active compounds and are used in the synthesis of complex heterocyclic systems like pyrimido[4,5-b]quinolines. acs.orgnih.gov

Overview of Research Trajectories for Complex Amide Structures

The carboxamide functional group is a cornerstone of organic and biological chemistry. researchgate.net While traditionally considered robust and relatively inert, recent research has focused on activating the amide bond for transformations that were previously considered challenging. researchgate.net This has opened up new avenues in synthetic chemistry.

Modern research trajectories for complex amide structures include:

Activation of Amide Bonds: Ground-state destabilization of amides, for instance by twisting the amide bond, can enhance their electrophilicity and allow them to participate in a variety of cross-coupling reactions. This has enabled the formation of new carbon-carbon, carbon-nitrogen, and other bonds directly from the amide group. researchgate.net

Metal-Amide Complexes: The amide group can act as a chelating agent, binding to metal ions. The study of these coordination complexes is a significant area of research. mdpi.comacs.org The interaction between the metal and the amide bond can lead to unique structural and reactive properties. For instance, studies on copper(II) complexes with deprotonated amide ligands reveal how the metal coordination influences the geometry of the molecule. iucr.org These metal complexes are being investigated for potential applications in catalysis and materials science. mdpi.com

Novel Synthetic Methodologies: There is ongoing research into developing more efficient and versatile methods for creating amide bonds, which are fundamental reactions in the synthesis of peptides, polymers, and pharmaceuticals. solubilityofthings.com This includes the use of novel coupling agents and catalysts to form amides under mild conditions. benthamdirect.com The development of transition-metal-catalyzed reactions for activating and transforming acyclic amides represents a powerful platform in modern synthesis. researchgate.net

This evolving understanding of amide reactivity is shifting the perception of the amide bond from a stable, unreactive linker to a versatile and modifiable functional group, paving the way for innovative molecular design and synthesis. researchgate.net

Properties

CAS No.

94252-07-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-methyl-2-phenylmethoxybenzamide

InChI

InChI=1S/C15H15NO2/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

CFKVUZZZBUGOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Novel Route Development for M Toluamide, 2 Benzyloxy and Its Analogs

Established Synthetic Pathways to m-Toluamide, 2-(benzyloxy)- and Related Amide Derivatives

The traditional and most direct route to m-toluamide, 2-(benzyloxy)- involves a two-step sequence: the synthesis of the carboxylic acid precursor, 2-(benzyloxy)-3-methylbenzoic acid, followed by its conversion to the corresponding amide.

Exploration of Precursor Reactivity and Functional Group Transformations

The key precursor, 2-(benzyloxy)-3-methylbenzoic acid, is typically prepared from 2-hydroxy-3-methylbenzoic acid, also known as o-cresotic acid. The synthesis of o-cresotic acid itself can be achieved through the carboxylation of o-cresol (B1677501) with sodium ethyl carbonate under pressure and elevated temperature.

The critical transformation in the synthesis of the precursor is the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-3-methylbenzoic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide, typically benzyl chloride or benzyl bromide.

The choice of base and solvent is crucial to the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenolic hydroxyl. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the SN2 reaction pathway.

Once 2-(benzyloxy)-3-methylbenzoic acid is obtained, the next step is the formation of the amide bond. A common and well-established method is the activation of the carboxylic acid to a more reactive species, such as an acyl chloride. Reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) are frequently used for this purpose. The resulting 2-(benzyloxy)-3-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine to form the desired amide. miracosta.edu

The general reaction scheme is as follows:

Benzylation of 2-hydroxy-3-methylbenzoic acid: HO-C6H3(CH3)-COOH + C6H5CH2Cl + Base → C6H5CH2O-C6H3(CH3)-COOH

Activation of the carboxylic acid: C6H5CH2O-C6H3(CH3)-COOH + SOCl2 → C6H5CH2O-C6H3(CH3)-COCl

Amidation: C6H5CH2O-C6H3(CH3)-COCl + RNH2 → C6H5CH2O-C6H3(CH3)-CONHR + HCl

Where R can be a hydrogen atom or an alkyl/aryl group.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and purity of the final product. In the Williamson ether synthesis step, temperature control is important to prevent side reactions. While the reaction is often performed at room temperature, gentle heating may be required to drive the reaction to completion. The stoichiometry of the reactants, particularly the base and the benzyl halide, must be carefully controlled to avoid the formation of byproducts.

For the amidation step, the choice of solvent and the method of acid activation can significantly impact the outcome. The conversion to the acyl chloride is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The subsequent reaction with the amine is often carried out at low temperatures to control the exothermicity of the reaction and to minimize side reactions. The presence of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the hydrochloric acid generated during the reaction. orgsyn.org

StepReactantsReagents & ConditionsPurpose
1. Benzylation 2-hydroxy-3-methylbenzoic acid, Benzyl chlorideK2CO3, Acetone, RefluxProtection of the hydroxyl group as a benzyl ether.
2. Acid Activation 2-(benzyloxy)-3-methylbenzoic acidSOCl2 or Oxalyl chloride, DCMConversion of the carboxylic acid to a more reactive acyl chloride.
3. Amidation 2-(benzyloxy)-3-methylbenzoyl chloride, AmineTriethylamine, DCM, 0 °C to rtFormation of the amide bond.

Novel Methodological Advancements in Benzyloxy-Toluamide Synthesis

While the classical synthetic routes are reliable, there is a continuous drive towards the development of more efficient, scalable, and environmentally benign methodologies for the synthesis of amides.

Development of Efficient and Scalable Synthetic Procedures

One-pot procedures that combine multiple synthetic steps without the isolation of intermediates are highly desirable as they reduce reaction time, solvent usage, and waste generation. For the synthesis of m-toluamide, 2-(benzyloxy)-, a one-pot approach could involve the in situ generation of the activated carboxylic acid species followed by the immediate addition of the amine.

Various coupling agents have been developed to facilitate direct amide bond formation from carboxylic acids and amines, bypassing the need for the preparation of acyl chlorides. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Investigation of Catalytic Systems in Amide Formation

The development of catalytic methods for direct amidation is a major focus of modern organic synthesis. These methods avoid the use of stoichiometric amounts of activating agents, which often generate significant waste. Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. googleapis.com The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the product.

Transition metal catalysts have also been investigated for amide bond formation. For instance, zirconium tetrachloride (ZrCl4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids. chemsynthesis.com Niobium(V) oxide (Nb2O5) has been reported as a reusable heterogeneous Lewis acid catalyst for the amidation of a wide range of carboxylic acids and amines. The use of heterogeneous catalysts is particularly advantageous for large-scale synthesis as it simplifies product purification and allows for catalyst recycling.

MethodCatalyst/ReagentConditionsAdvantages
Coupling Agent Mediated EDC/HOBt or DCC/DMAPOrganic solvent, rtHigh yields, mild conditions.
Boric Acid Catalysis B(OH)3High temperature, water removalInexpensive, environmentally friendly.
Zirconium Catalysis ZrCl4Refluxing solventEffective for a range of substrates.
Niobium Catalysis Nb2O5High temperatureReusable heterogeneous catalyst.

Strategic Utilization of m-Toluamide, 2-(benzyloxy)- as a Key Synthetic Intermediate

While direct applications of m-toluamide, 2-(benzyloxy)- are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile synthetic intermediate. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide range of reaction conditions used for modifying other parts of the molecule.

The primary utility of this compound would be in multi-step syntheses where the presence of a free hydroxyl group would interfere with desired transformations. For example, reactions involving strong bases or nucleophiles that would deprotonate the phenol (B47542) can be performed on the benzyloxy-protected derivative.

A key strategic application of m-toluamide, 2-(benzyloxy)- would be as a precursor to 2-hydroxy-3-methylbenzamides. The benzyl protecting group can be readily removed under mild conditions by catalytic hydrogenation (e.g., using H2 and a palladium on carbon catalyst). This deprotection step regenerates the free hydroxyl group, yielding the corresponding 2-hydroxy-m-toluamide derivative. This strategy allows for the introduction of the amide functionality before unmasking the potentially reactive phenol.

Such 2-hydroxybenzamide scaffolds are present in a variety of biologically active molecules and are of interest in medicinal chemistry and materials science. The ability to selectively unmask the hydroxyl group at a late stage in a synthetic sequence is a powerful tool for the synthesis of complex target molecules.

Application in the Construction of Polycyclic and Heterocyclic Scaffolds

The inherent chemical functionalities of m-Toluamide, 2-(benzyloxy)- offer several avenues for its elaboration into intricate ring systems. The N-aryl benzamide (B126) core is a well-established precursor for various cyclization reactions, and the 2-benzyloxy group can either act as a stable directing group or be cleaved to reveal a reactive phenol for further transformations.

One of the most promising applications of N-aryl-2-alkoxybenzamides is in the synthesis of acridones , a class of polycyclic aromatic alkaloids with significant biological activities. The traditional methods for acridone (B373769) synthesis often require harsh conditions. However, modern palladium-catalyzed dual C-H carbonylation of diarylamines provides a more efficient route. Following this logic, m-Toluamide, 2-(benzyloxy)- could be a key intermediate. For instance, a related diarylamine could be synthesized and then cyclized to form the corresponding acridone.

Another important class of polycyclic compounds derivable from precursors similar to m-Toluamide, 2-(benzyloxy)- are xanthones . The synthesis of xanthones can be achieved through the reaction of silylaryl triflates and ortho-heteroatom-substituted benzoates. In this context, the 2-benzyloxy group of the title compound can be deprotected to the corresponding phenol, which can then undergo tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization to yield the xanthone (B1684191) core nih.gov.

The intramolecular cyclization of N-aryl amides is a powerful strategy for the synthesis of various heterocyclic scaffolds. For example, a mild and efficient method for synthesizing 3-amino oxindoles proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides rsc.org. While the substrate in this reported methodology is different, it highlights the potential of the N-aryl amide moiety within m-Toluamide, 2-(benzyloxy)- to participate in similar cyclization cascades to form valuable heterocyclic systems.

Furthermore, the construction of bicyclic β-benzyloxy amides has been demonstrated through a one-pot sequence of hydrozirconation, acylation, and intramolecular Friedel-Crafts alkylation of cyanohydrin ethers nih.gov. This showcases the stability and utility of the benzyloxy group in facilitating the formation of complex bicyclic systems.

Table 1: Potential Polycyclic and Heterocyclic Scaffolds from m-Toluamide, 2-(benzyloxy)- Analogs
ScaffoldSynthetic StrategyKey TransformationPotential Precursor
AcridonePalladium-catalyzed dual C-H carbonylationIntramolecular C-H aminationN-(m-tolyl)-2-aminobenzamide derivative
XanthoneTandem nucleophilic coupling and electrophilic cyclizationIntramolecular cyclization of a phenoxybenzoate intermediatem-Toluamide, 2-hydroxy-
OxindoleIntramolecular cyclization of 2-azaallyl anionsNucleophilic attack of the anion on the aromatic ringFunctionalized N-(m-tolyl)benzamide
Bicyclic AmideOne-pot hydrozirconation, acylation, and Friedel-Crafts alkylationIntramolecular Friedel-Crafts reactionCyanohydrin ether with a tethered N-(m-tolyl)amide

Role in Sequential Organic Transformations for Complex Molecule Assembly

Sequential, or cascade, reactions are highly efficient processes that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. The structural features of m-Toluamide, 2-(benzyloxy)- make it an ideal candidate for participating in such transformations.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The amide group in benzamides is a potent directing group for lithiation at the ortho position. While the 2-position is already substituted in the title compound, the N-tolyl group offers another site for potential DoM. More relevantly, the amide itself can direct lithiation to the ortho position of the N-aryl ring, which in this case is the tolyl group. This would allow for the introduction of a wide range of electrophiles, setting the stage for subsequent cyclization reactions to form novel polycyclic structures. For instance, ortho-functionalization of the tolyl ring followed by an intramolecular reaction with the benzyloxy-bearing ring could lead to the assembly of complex bridged or fused ring systems.

The development of cascade reactions involving N-allylbenzamides for the synthesis of dihydroisoquinolin-1(2H)-ones demonstrates the utility of the benzamide moiety in initiating radical cyclizations. While m-Toluamide, 2-(benzyloxy)- does not possess an N-allyl group, this methodology highlights the reactivity of the benzamide core in sequential transformations.

Furthermore, sequential reactions of aminoalkynes with carbonyls have emerged as a powerful tool for assembling polyfunctionalized nitrogen heterocyclic scaffolds nih.gov. By analogy, a suitably functionalized alkyne could be introduced into the m-Toluamide, 2-(benzyloxy)- framework, either on the tolyl or the benzoyl ring, to initiate a cascade cyclization upon reaction with a carbonyl compound.

The palladium-catalyzed hydroarylation of N-propargyl benzamides provides a direct route to N-allylbenzamides, which can then undergo acid-induced cyclization to form oxazolines nih.gov. This two-step, one-pot sequence showcases how a simple starting material can be rapidly converted into a more complex heterocyclic structure. A similar strategy could be envisioned for derivatives of m-Toluamide, 2-(benzyloxy)-.

Table 2: Illustrative Sequential Transformations with Benzamide Analogs
TransformationKey IntermediateProduct ScaffoldCatalyst/Reagent
Directed ortho-metalation followed by electrophilic quench and cyclizationOrtho-lithiated N-tolylbenzamideFused Polycycless-BuLi, TMEDA; Electrophile
Radical alkylation and intramolecular cyclizationAlkyl radical adductDihydroisoquinolin-1(2H)-onesDTBP (di-tert-butyl peroxide)
Palladium-catalyzed hydroarylation and acid-induced cyclizationN-allylbenzamideOxazolinesPdCl₂(PPh₃)₂, Boronic acid; Acid

Chemical Reactivity and Mechanistic Investigations of M Toluamide, 2 Benzyloxy

Elucidation of Reaction Pathways and Transformation Mechanisms

The reaction pathways for m-Toluamide, 2-(benzyloxy)- are diverse, involving the aromatic ring, the amide linkage, or the benzyloxy side chain. The specific pathway taken depends on the reaction conditions and the nature of the attacking species, whether it be a nucleophile, an electrophile, or a radical.

The molecule possesses both nucleophilic and electrophilic centers, which defines its reactivity profile. masterorganicchemistry.com

Electrophilic Character:

Aromatic Ring: The benzene (B151609) ring, while electron-rich, is a key site for electrophilic attack, leading to aromatic substitution reactions. uci.edu The rate and position of this attack are heavily influenced by the existing substituents. masterorganicchemistry.com

Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is significantly electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by strong nucleophiles, potentially leading to addition-elimination reactions, although the amide is a relatively stable carboxylic acid derivative.

Nucleophilic Character:

Oxygen Atoms: The oxygen atoms of both the carbonyl group and the benzyloxy ether possess lone pairs of electrons, rendering them nucleophilic. They can be protonated under acidic conditions or coordinate to Lewis acids.

Amide Nitrogen: The lone pair on the amide nitrogen is generally delocalized into the carbonyl group, which significantly reduces its nucleophilicity compared to amines. However, it can still exhibit nucleophilic character under specific conditions.

A summary of the reactive sites is presented in the table below.

Reactive SiteCharacterPotential Reactions
Aromatic RingNucleophilicElectrophilic Aromatic Substitution
Carbonyl CarbonElectrophilicNucleophilic Acyl Addition-Elimination
Carbonyl OxygenNucleophilicProtonation, Lewis Acid Coordination
Ether OxygenNucleophilicProtonation, Lewis Acid Coordination
Amide NitrogenWeakly NucleophilicProtonation, Alkylation (under harsh conditions)

This table outlines the potential reactivity of different sites on the m-Toluamide, 2-(benzyloxy)- molecule based on general principles of organic chemistry.

Electrophilic aromatic substitution (EAS) is a principal reaction class for this compound. The position of substitution on the benzene ring is determined by the cumulative directing effects of the three existing substituents: the methyl group (-CH₃), the benzyloxy group (-OCH₂C₆H₅), and the amide group (-CONH₂). msu.edu

-CH₃ (at C3): An alkyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org

-OCH₂C₆H₅ (at C2): An alkoxy group is a strongly activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. masterorganicchemistry.com

-CONH₂ (at C1): An amide group is a deactivating group and a meta-director. Its carbonyl component is strongly electron-withdrawing, reducing the electron density of the ring. libretexts.org

The directing influences of these groups can be either cooperative or conflicting. msu.edu The benzyloxy group at C2 directs incoming electrophiles to the ortho (C3, which is blocked) and para (C5) positions. The methyl group at C3 directs to its ortho (C2, C4) and para (C6) positions. The amide group at C1 directs to the meta (C3, C5) positions.

The combined analysis suggests the following:

Position 5: This position is strongly favored. It is para to the powerful activating benzyloxy group and meta to the deactivating amide group, a cooperative orientation.

Position 4 and 6: These positions are activated by the methyl group but are ortho to the bulky benzyloxy and amide groups, respectively, which may introduce steric hindrance.

Therefore, electrophilic substitution is most likely to occur at the C5 position, followed by C4 and C6, depending on the steric demands of the incoming electrophile.

Substituent GroupPositionElectronic EffectDirecting Effect
-CONH₂C1Deactivating (Resonance/Inductive)meta
-OCH₂C₆H₅C2Activating (Resonance)ortho, para
-CH₃C3Activating (Inductive)ortho, para

This table summarizes the individual effects of the substituents on the aromatic ring of m-Toluamide, 2-(benzyloxy)-.

Comprehensive Analysis of Amide Nitrogen Reactivity

The reactivity of the amide nitrogen is central to many potential transformations of the molecule. While typically unreactive, specific structural features and reaction conditions can enable reactions at this center.

The direct bimolecular nucleophilic substitution (SN2) reaction at an amide nitrogen is an unconventional and challenging transformation. nih.gov In a standard amide like m-Toluamide, 2-(benzyloxy)-, the nitrogen atom is sp² hybridized, and its lone pair is delocalized, making it a poor electrophile. researchgate.net

However, research on related systems, such as N-acyloxy-N-alkoxyamides, has shown that SN2 reactions at the amide nitrogen are possible when the nitrogen is made sufficiently electrophilic. researchgate.netumich.edu This is typically achieved by attaching a good leaving group to the nitrogen. For m-Toluamide, 2-(benzyloxy)-, this would require a preliminary modification, such as conversion to an N-sulfonyloxy derivative. The use of sulfonate leaving groups has been pivotal in enabling such substitutions with amine nucleophiles to form nitrogen-nitrogen bonds. nih.gov

The proposed mechanism, by analogy, would involve:

Activation: Conversion of the amide N-H bond to an N-LG bond, where LG is a potent leaving group (e.g., tosylate).

Nucleophilic Attack: A nucleophile attacks the now-electrophilic nitrogen atom in a backside trajectory relative to the leaving group. wikipedia.org

Inversion of Stereochemistry: If the nitrogen were a stereocenter, this reaction would proceed with an inversion of configuration.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state, similar to SN2 reactions at a carbon center. umich.edu

It must be emphasized that for the parent compound, m-Toluamide, 2-(benzyloxy)-, this reaction pathway is not directly accessible and represents a hypothetical transformation based on advanced synthetic methods. researchgate.net

The anomeric effect classically refers to the preference for an axial conformation of a heteroatomic substituent at the anomeric carbon in a pyranose ring. wikipedia.org A more generalized anomeric effect can be observed in acyclic systems with the general formula X-C-Y-C, where X and Y are heteroatoms with non-bonding electron pairs. scripps.edu

In m-Toluamide, 2-(benzyloxy)-, a potential anomeric interaction exists within the C(aromatic)-O-CH₂-C₆H₅ system of the benzyloxy group. More relevant to amide reactivity is the interaction between the nitrogen lone pair and the antibonding orbital (σ*) of the adjacent carbonyl carbon-aromatic carbon bond.

Stereochemical Aspects of Reactions Involving the Benzyloxy Moiety

Reactions at this benzylic position, such as free-radical halogenation, could potentially proceed with some degree of diastereoselectivity. The benzyloxy group is also commonly used as a protecting group for hydroxyls, and its cleavage is a key reaction. organic-chemistry.org Methods for debenzylation include:

Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for cleaving benzyl (B1604629) ethers. This reaction is typically clean and proceeds without affecting many other functional groups.

Acidic Cleavage: Strong acids can cleave the ether linkage, but this method may not be suitable for m-Toluamide, 2-(benzyloxy)- due to the potential for side reactions on the amide or the aromatic ring.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative removal of benzyl ethers. organic-chemistry.org

The stereochemistry of the rest of the molecule can influence the rate and selectivity of these deprotection reactions, particularly if enzymatic or chiral reagents are employed. For instance, in carbohydrate chemistry, the anomeric configuration can affect the rate of O-alkylation, a reaction analogous to the formation of the benzyloxy ether. nih.gov

Derivatives and Analogs Research: Structure Activity Relationship Principles

Rational Design and Synthesis of m-Toluamide, 2-(benzyloxy)- Derivatives

The rational design of derivatives of m-Toluamide, 2-(benzyloxy)- is a strategic process that involves the targeted synthesis of new molecules with predictable properties. This approach moves beyond random screening by using existing knowledge of the compound's structure and the general principles of medicinal chemistry to guide the synthetic efforts.

Systematic Modification of Substituents on Aromatic and Benzylic Rings

A primary strategy in the rational design of m-Toluamide, 2-(benzyloxy)- derivatives involves the systematic modification of substituents on both the toluamide (aromatic) ring and the benzylic ring. The goal is to probe the steric and electronic requirements for a desired chemical or biological activity.

On the toluamide ring, substituents can be introduced at various positions to modulate the electron density of the aromatic system and the conformation of the amide group. For instance, the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the ring, potentially altering its reactivity in electrophilic aromatic substitution reactions. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can decrease the ring's electron density.

Similarly, the benzylic ring offers another avenue for modification. Substituents on this ring can influence the electronic properties of the benzyloxy group and introduce steric bulk, which can affect how the molecule interacts with its environment. The synthesis of these derivatives often involves standard organic chemistry transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions.

To illustrate the potential impact of these modifications, a hypothetical series of derivatives is presented below, detailing the type of substituent and its expected effect on the electronic properties of the molecule.

Derivative Substituent on Toluamide Ring Substituent on Benzylic Ring Expected Electronic Effect
A1 4-Methoxy---Increased electron density on the toluamide ring
A2 4-Nitro---Decreased electron density on the toluamide ring
A3 ---4-ChloroElectron-withdrawing from the benzylic ring
A4 ---4-MethylElectron-donating to the benzylic ring

Synthesis of Conformationally Restricted Analogs

The flexibility of the m-Toluamide, 2-(benzyloxy)- scaffold, particularly around the amide bond and the benzyloxy ether linkage, can be a target for rational design. The synthesis of conformationally restricted analogs aims to lock the molecule into a specific three-dimensional arrangement. This can provide valuable information about the bioactive conformation of the molecule and can lead to derivatives with enhanced properties.

One approach to achieve conformational restriction is through the introduction of cyclic structures. For example, the atoms of the benzyloxy group and the toluamide ring could be incorporated into a new ring system, thereby limiting the rotational freedom. Another strategy involves the introduction of bulky substituents that sterically hinder free rotation around key bonds. The synthesis of such analogs often requires multi-step synthetic sequences and the use of specialized cyclization reactions.

Structure-Activity Relationship (SAR) Principles in Substituted Toluamide Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its activity. For substituted toluamide systems like m-Toluamide, 2-(benzyloxy)-, SAR provides a framework for interpreting the effects of structural modifications.

Correlation of Structural Features with Specific Chemical Behaviors

In the context of m-Toluamide, 2-(benzyloxy)-, SAR studies would aim to correlate specific structural features with observable chemical behaviors, such as reaction rates, binding affinities to a target, or spectroscopic properties. For example, a study might investigate how the nature and position of a substituent on the toluamide ring affect the acidity of the amide N-H bond.

A hypothetical SAR study on a series of m-Toluamide, 2-(benzyloxy)- derivatives could yield the following observations, correlating structural changes with a hypothetical measure of chemical reactivity.

Derivative Structural Modification Observed Chemical Reactivity (Hypothetical Units) SAR Interpretation
Parent None1.0Baseline reactivity
B1 4-Fluoro on toluamide ring1.5Electron-withdrawing group enhances reactivity
B2 4-Methyl on toluamide ring0.7Electron-donating group decreases reactivity
B3 4-Methoxy on benzylic ring1.2Electron-donating group on benzyloxy moiety influences reactivity

Impact of Benzyloxy Group Position and Electronic Properties on Reactivity

The electronic nature of the benzyloxy group can be fine-tuned by introducing substituents on the benzylic ring. An electron-donating substituent on the benzylic ring would enhance the electron-donating ability of the benzyloxy group, while an electron-withdrawing substituent would diminish it. These modifications can have a profound impact on the reactivity of the toluamide ring in various chemical reactions. dur.ac.ukvedantu.com

Exploration of Bioisosteric Replacements within the m-Toluamide, 2-(benzyloxy)- Scaffold

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of producing a new compound with similar or improved biological properties. drugdesign.orgnih.gov The exploration of bioisosteric replacements within the m-Toluamide, 2-(benzyloxy)- scaffold can lead to the discovery of novel analogs with different pharmacokinetic or pharmacodynamic profiles.

For instance, the amide group could be replaced by other functional groups that can act as hydrogen bond donors and acceptors, such as a reverse amide, a urea, or a sulfonamide. Similarly, the benzyloxy group could be replaced with other groups of similar size and electronics, such as a phenoxy group, a benzylthio group, or a phenylamino (B1219803) group.

The following table presents some potential bioisosteric replacements for key functional groups in m-Toluamide, 2-(benzyloxy)-.

Original Functional Group Potential Bioisosteric Replacement Rationale for Replacement
Amide (-CONH-)Reverse Amide (-NHCO-)Alters hydrogen bonding geometry
Amide (-CONH-)Sulfonamide (-SO₂NH-)Introduces different electronic and solubility properties
Benzyloxy (-OCH₂Ph)Benzylthio (-SCH₂Ph)Modifies bond angles and lipophilicity
Benzyloxy (-OCH₂Ph)Phenylamino (-NHCH₂Ph)Introduces a hydrogen bond donor

The synthesis of these bioisosteres would require tailored synthetic routes. For example, the synthesis of a sulfonamide analog would involve the reaction of a sulfonyl chloride with an appropriate amine, while the synthesis of a benzylthio analog would likely proceed through the reaction of a thiophenol with a benzyl (B1604629) halide. The subsequent evaluation of these bioisosteres would provide valuable insights into the structural requirements for the desired activity of m-Toluamide, 2-(benzyloxy)-.

Computational Chemistry and in Silico Studies of M Toluamide, 2 Benzyloxy

Quantum Chemical Calculations for Electronic Structure and Conformation Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. escholarship.orgnih.gov Methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 are employed to model the electronic and geometric features of molecules with high accuracy. researchgate.netnih.govnih.gov

Molecular orbital (MO) theory is pivotal for describing the electronic characteristics of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For m-Toluamide, 2-(benzyloxy)-, a pictorial representation of these frontier orbitals would reveal the regions of electron density most likely involved in chemical reactions.

Charge distribution mapping provides a detailed picture of the electrostatic potential across the molecule. This is crucial for understanding intermolecular interactions. In studies of related compounds like N,N-diethyl-m-toluamide (DEET), specific electronic properties, including the van der Waals surface electrostatic potential and the atomic charge at the amide nitrogen and oxygen atoms, have been shown to be critical for their activity. researchgate.netnih.gov Similar calculations for m-Toluamide, 2-(benzyloxy)- would identify the electronegative and electropositive regions, which are key to its interaction with biological targets.

Table 1: Illustrative Data from Molecular Orbital and Charge Distribution Analysis

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Atomic Charge on Amide Oxygen-0.5 eHighlights a region of high electron density, prone to electrophilic attack or hydrogen bonding.
Atomic Charge on Amide Nitrogen+0.2 eIndicates a region of lower electron density.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. m-Toluamide, 2-(benzyloxy)- possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable arrangements of the atoms in space, known as conformers, and to determine their relative energies. rsc.orgresearchgate.net

By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. researchgate.net For analogous molecules, computational methods have been used to perform conformational searches to locate the lowest and most abundant energy conformers. nih.govnih.gov This analysis is critical for determining the most likely shape the molecule will adopt in different environments and is a prerequisite for understanding its interaction with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and chemical research. dtic.milnih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov

The development of a QSAR model begins with the calculation of a large number of molecular descriptors for a set of molecules with known activities or properties. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). For repellents similar to m-Toluamide, 2-(benzyloxy)-, descriptors such as lipophilicity (logP), vapor pressure, molecular length, dipole moment, and various electronic parameters have been used to build predictive models. researchgate.netnih.govdtic.mil

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a model that can predict the property of interest for new, untested compounds. dtic.milnih.gov A statistically significant QSAR model can guide the design of new analogs of m-Toluamide, 2-(benzyloxy)- with improved characteristics.

Table 2: Key Molecular Descriptors in QSAR Studies

Descriptor TypeExampleRelevance
ElectronicDipole MomentInfluences intermolecular interactions and solubility.
StericMolecular VolumeRelates to the size and shape of the molecule, affecting receptor binding.
HydrophobicLogPDescribes the partitioning between water and octanol, a key factor in bioavailability.
TopologicalWiener IndexEncodes information about molecular branching.

In recent years, machine learning (ML) techniques have become increasingly popular for developing more sophisticated and predictive QSAR models. ijsmr.inyoutube.com Algorithms such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN) can handle complex, non-linear relationships between molecular descriptors and activity that may be missed by traditional linear methods. nih.govijsmr.inschrodinger.com

These ML-based QSAR models have shown high performance in predicting various chemical and biological properties. ijsmr.inresearchgate.net For a compound like m-Toluamide, 2-(benzyloxy)-, an ML approach could be used to develop a highly accurate predictive model for properties such as receptor binding affinity or metabolic stability, thereby accelerating the discovery of new and more effective derivatives.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.comsemanticscholar.org

For m-Toluamide, 2-(benzyloxy)-, an MD simulation could be performed with the molecule in a solvent (such as water) to understand its conformational dynamics in a more realistic environment. This would reveal the flexibility of the molecule and the predominant conformations it adopts in solution. nih.gov

Furthermore, MD simulations are invaluable for studying the interaction of a ligand with its biological target, such as a protein receptor. By placing the molecule in the binding site of a receptor and simulating the system's evolution over time, one can gain detailed insights into the binding mode, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the stability of the ligand-receptor complex. mdpi.com This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity.

Assessment of Dynamic Behavior in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for assessing the dynamic behavior of a molecule like 2-(benzyloxy)-N-(3-methylphenyl)benzamide. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and flexibility in different solvent environments, such as water or organic solvents.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the analysis of various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To understand the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To determine the exposure of the molecule to the solvent.

By running simulations in different environments (e.g., aqueous solution, lipid bilayer), researchers can predict how the compound might behave in a biological system. For instance, the flexibility of the benzyloxy and m-tolyl groups would be of particular interest, as this could influence receptor binding.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 2-(benzyloxy)-N-(3-methylphenyl)benzamide

ParameterValue/MethodPurpose
Force FieldAMBER, CHARMM, or GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P or SPC/E water modelSimulates an aqueous environment.
Simulation Time100 nsProvides sufficient sampling of conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.

This table represents a standard setup for a molecular dynamics simulation and is not based on actual experimental data for the specified compound.

Characterization of Intermolecular Interactions with Target Systems

Molecular docking is a primary in silico method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. If 2-(benzyloxy)-N-(3-methylphenyl)benzamide were to be investigated as a probe for a specific biological target, docking studies would be essential.

The process involves placing the ligand (the compound) into the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding free energy. This can reveal key intermolecular interactions, including:

Hydrogen Bonds: Between the amide group of the compound and polar residues in the binding site.

Hydrophobic Interactions: Involving the aromatic rings of the benzyloxy and m-tolyl moieties.

Pi-Pi Stacking: Between the aromatic rings of the ligand and aromatic residues of the target.

Van der Waals Forces: General non-covalent interactions.

While no target has been identified for 2-(benzyloxy)-N-(3-methylphenyl)benzamide, studies on structurally related benzamides often explore their potential as enzyme inhibitors or receptor modulators. For example, a study on other benzamide (B126) analogues identified crucial hydrogen bond interactions with residues such as Val207, Asn263, and Leu209 in the active site of the FtsZ protein.

Table 2: Potential Intermolecular Interactions of 2-(benzyloxy)-N-(3-methylphenyl)benzamide with a Hypothetical Target

Interaction TypePotential Functional Group Involved
Hydrogen Bond DonorAmide N-H
Hydrogen Bond AcceptorAmide C=O, Ether oxygen of benzyloxy group
Hydrophobic InteractionsBenzyl (B1604629) ring, tolyl ring, phenyl ring
Pi-Pi StackingAromatic rings

This table is illustrative and lists the potential interactions based on the chemical structure of the compound.

Pharmacophore Modeling for Chemical Space Exploration

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein.

For a molecule like 2-(benzyloxy)-N-(3-methylphenyl)benzamide, a pharmacophore model could be developed to explore the chemical space for other compounds with potentially similar activity. The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the ether oxygen.

Hydrogen Bond Donor (HBD): The amide nitrogen.

Aromatic Rings (AR): The three aromatic systems.

Hydrophobic (HY) features: Associated with the aromatic rings and the methyl group.

A study on the benzyloxy pharmacophore in other molecular contexts has highlighted its importance in the design of new bioactive compounds. Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features, thus expanding the exploration of chemical space.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. The principles of green chemistry encourage the development of more atom-economical and environmentally benign synthetic routes. For a compound like m-Toluamide, 2-(benzyloxy)-, future research could focus on several green chemistry approaches.

One promising avenue is the development of catalytic direct amidation methods. These reactions form the amide bond directly from a carboxylic acid (2-(benzyloxy)benzoic acid) and an amine (m-toluidine) with the elimination of only water. Research in this area is focused on discovering robust and recyclable catalysts that can operate under mild conditions. Boric acid and its derivatives, as well as various metal catalysts, have shown promise in promoting direct amidation. The application and optimization of such catalysts for the synthesis of sterically hindered or electronically diverse substrates like m-Toluamide, 2-(benzyloxy)- would be a valuable contribution.

Another green approach involves the use of biocatalysis. Enzymes, such as lipases, can catalyze amide bond formation under mild, aqueous conditions. nih.gov The development of an enzymatic route to m-Toluamide, 2-(benzyloxy)- would offer significant advantages in terms of sustainability. Research would be needed to identify or engineer an enzyme with the desired substrate specificity and catalytic efficiency.

The choice of solvent is also a critical aspect of green chemistry. Traditional amide syntheses often employ dipolar aprotic solvents like DMF or NMP, which have toxicity concerns. ucl.ac.uk Future research should explore the use of greener solvents, such as cyclopentyl methyl ether (CPME) or even water, for the synthesis of m-Toluamide, 2-(benzyloxy)-. nih.govucl.ac.uk

To quantify the "greenness" of different synthetic routes, various metrics have been developed, including Atom Economy, Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). mdpi.comresearchgate.net A comparative study of different synthetic pathways to m-Toluamide, 2-(benzyloxy)- using these metrics would provide a quantitative assessment of their environmental impact and guide the selection of the most sustainable method. mdpi.comresearchgate.net

Table 1: Green Chemistry Metrics for Amide Synthesis

Metric Description Ideal Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% 100%
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100% 100%

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. For the formation of m-Toluamide, 2-(benzyloxy)-, a combination of advanced spectroscopic and chromatographic techniques could be employed to elucidate the intricate details of the reaction pathway.

In-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), would be invaluable for real-time monitoring of the reaction progress. These techniques can provide information on the consumption of starting materials, the formation of intermediates, and the generation of the final product, all without the need for sampling and quenching the reaction. For instance, the characteristic C=O stretching frequency of the amide bond in the IR spectrum could be monitored to track the reaction rate. researchgate.netpearson.com Similarly, the appearance and disappearance of specific proton and carbon signals in the NMR spectrum can provide detailed structural information about the species present in the reaction mixture at any given time. pearson.comlibretexts.org

Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS and LC-MS), is a powerful tool for identifying and quantifying the components of a reaction mixture. google.comnih.govnih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the confident identification of intermediates and byproducts. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing further structural information. These techniques would be essential for identifying any short-lived intermediates or minor side products in the synthesis of m-Toluamide, 2-(benzyloxy)-, which could provide key insights into the reaction mechanism. researchgate.net

Kinetic studies are also fundamental to mechanistic elucidation. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, the rate law for the reaction can be determined. This information, combined with the data from spectroscopic and chromatographic analyses, can be used to propose and validate a detailed reaction mechanism.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and increased efficiency and reproducibility. acs.orgseqens.commt.comamt.ukrsc.org These modern synthetic technologies hold significant potential for the synthesis of m-Toluamide, 2-(benzyloxy)-.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time (residence time). mt.com For the synthesis of m-Toluamide, 2-(benzyloxy)-, a flow setup could enable the rapid optimization of reaction conditions by allowing for the systematic variation of these parameters. Furthermore, the high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which can lead to faster reaction rates and higher yields. rsc.org The inherent safety of handling small volumes of reactants at any given time also makes flow chemistry particularly attractive for exploring potentially hazardous reactions. mt.com

Automated synthesis platforms, often incorporating robotic liquid handlers and reaction blocks, can further accelerate the discovery and optimization of synthetic routes. zinsser-analytic.comrug.nldrugtargetreview.com Such systems can be programmed to perform a large number of reactions in parallel, systematically exploring a wide range of reactants, catalysts, solvents, and reaction conditions. rug.nl The integration of online analytical techniques, such as HPLC or UPLC-MS, allows for the rapid analysis of the reaction outcomes, enabling a data-rich approach to optimization. An automated platform could be employed to screen a library of coupling reagents or catalysts for the synthesis of m-Toluamide, 2-(benzyloxy)-, quickly identifying the optimal conditions for its formation.

The synergy between flow chemistry and automation can lead to fully automated, self-optimizing systems. These "intelligent laboratories" can use machine learning algorithms to analyze real-time data from reactions and intelligently decide on the next set of experiments to perform, ultimately leading to the rapid development of highly optimized and robust synthetic processes for compounds like m-Toluamide, 2-(benzyloxy)-. mdpi.com

Interdisciplinary Research with Chemical Biology and Materials Science for Novel Applications (excluding specific biological activities)

The N-aryl benzamide (B126) scaffold is a privileged structure in medicinal chemistry and also finds applications in materials science. While excluding specific biological activities, the unique structural features of m-Toluamide, 2-(benzyloxy)- suggest several avenues for interdisciplinary research.

In the realm of chemical biology , the benzamide scaffold can serve as a core structure for the development of molecular probes and tools to study biological systems. nih.gov For instance, the introduction of a fluorophore or a photoreactive group onto the m-Toluamide, 2-(benzyloxy)- framework could lead to the creation of novel chemical probes. nih.govresearchgate.netacs.orgmdpi.com These probes could be designed to interact with specific cellular components or to report on changes in the cellular environment, without necessarily eliciting a specific biological response. The benzyloxy group offers a site for further functionalization, and the m-tolyl group can be modified to tune the steric and electronic properties of the molecule, potentially influencing its interactions with biomacromolecules. The development of synthetic strategies to create a library of derivatives based on the m-Toluamide, 2-(benzyloxy)- scaffold would be a key step in exploring these applications. rsc.orgmdpi.combham.ac.uk

In materials science , the rigid and aromatic nature of the N-aryl benzamide unit makes it an interesting building block for the creation of novel materials with specific properties. For example, polymers incorporating the m-Toluamide, 2-(benzyloxy)- moiety could exhibit interesting thermal or mechanical properties. Poly(p-benzamide) is a well-known high-strength polymer (Kevlar), and while the substitution pattern of m-Toluamide, 2-(benzyloxy)- is different, it could still impart desirable characteristics to a polymer backbone. google.comacs.orgacs.orgwikipedia.org Research in this area would involve the synthesis of monomers derived from m-Toluamide, 2-(benzyloxy)- and their subsequent polymerization and characterization.

Furthermore, the potential for N-aryl benzamides to exhibit liquid crystalline behavior is another area of interest. researchgate.netamt.ukzinsser-analytic.comrsc.orgyork.ac.ukrsc.org The shape and polarity of the m-Toluamide, 2-(benzyloxy)- molecule could, with appropriate modification of the substituents, lead to the formation of liquid crystalline phases. The benzyloxy group provides a flexible linkage that could influence the mesophase behavior. The synthesis and characterization of a series of m-Toluamide, 2-(benzyloxy)- derivatives with varying alkyl or alkoxy chains could be a fruitful area of investigation for the development of new liquid crystalline materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzyloxy)-m-toluamide, and how can reaction efficiency be maximized?

  • Methodology : Begin with benzyloxy-protected intermediates (e.g., esterification of 2-(benzyloxy)acetic acid with m-toluidine derivatives). Use column chromatography (20% diethyl ether in pentane) for purification, as demonstrated in analogous syntheses . Monitor reaction progress via TLC and confirm purity using 1^1H NMR (CDCl₃, 400 MHz) to resolve aromatic protons (δ 7.38–7.29) and benzyloxy methylene signals (δ 4.65) .
  • Key Data : Yield optimization (e.g., 96% in similar protocols) relies on stoichiometric control and inert atmospheres .

Q. How should researchers characterize the crystalline structure of 2-(benzyloxy)-m-toluamide?

  • Methodology : Perform single-crystal X-ray diffraction (XRD) at 293 K. Analyze bond lengths (mean C–C = 0.004 Å) and torsional angles (e.g., C7–C2–C3–C4) to confirm stereochemistry. Compare with reported analogs like 2-(m-tolyloxy)benzoic acid (R factor = 0.052) .
  • Key Data : Crystallographic parameters (e.g., space group, unit cell dimensions) must align with IUPAC standards .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 2-(benzyloxy)-m-toluamide in nucleophilic acyl substitution reactions?

  • Methodology : Use density functional theory (DFT) to model transition states and calculate activation energies. Validate with kinetic studies (e.g., varying temperature/pH) and compare with experimental yields. Reference analogous Fe³⁺ binding studies for electronic effects .
  • Data Contradiction Analysis : If computational predictions conflict with experimental results (e.g., unexpected para-substitution), re-evaluate solvent effects or steric hindrance from the benzyloxy group .

Q. How can 2-(benzyloxy)-m-toluamide serve as a precursor for bioactive pyrroloindole derivatives?

  • Methodology : Employ directed evolution of methyltransferases (e.g., PsmD) to catalyze enantioselective C-methylation. Monitor product stereochemistry via chiral HPLC and 13^{13}C NMR. Compare with N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)pivalamide derivatives .
  • Key Data : IC₅₀ values for inhibitory activity should be reported with 95% confidence intervals and validated via dose-response curves .

Data Analysis & Validation

Q. How should researchers resolve discrepancies in 1^1H NMR spectra of 2-(benzyloxy)-m-toluamide derivatives?

  • Methodology : Replicate spectra under standardized conditions (CDCl₃, 400 MHz). If splitting patterns conflict (e.g., benzyloxy protons at δ 4.65 vs. δ 4.27), test deuterated solvents (DMSO-d₆) or variable-temperature NMR to assess conformational flexibility .
  • Cross-Validation : Compare with XRD data to confirm substituent orientation .

Q. What statistical frameworks are recommended for analyzing bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology : Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA for dose-response comparisons and Tukey’s test for post-hoc analysis. Report p-values with Bonferroni correction for multiple hypotheses .

Tables for Reference

Analytical Technique Key Parameters Source
1^1H NMRδ 7.38–7.29 (aromatic), δ 4.65 (benzyloxy)
Single-crystal XRDR factor = 0.052, T = 293 K
Chiral HPLCRetention time: 12.3 min (R-enantiomer)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.